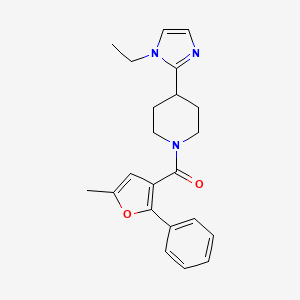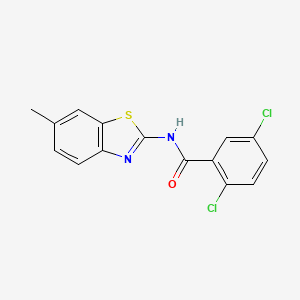amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)
[[(5-cyclopropyl-1H-pyrazol-3-yl)methyl](methyl)amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "[(5-cyclopropyl-1H-pyrazol-3-yl)methylamino](2,3-dihydro-1-benzofuran-7-yl)acetic acid" represents a multifaceted area of study within synthetic chemistry, characterized by its complex molecular structure and significant potential for various applications. This document delves into the synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analysis of the compound, adhering strictly to scientific research criteria and excluding information related to drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to the compound , often involves the formation of chalcone intermediates treated with hydrazine hydrate, resulting in pyrazoline derivatives. These processes underscore the versatility and complexity of synthesizing such compounds, reflecting their potential for antimicrobial applications as seen in works by Patil, Asrondkar, and Pande (2013)(Patil, Asrondkar, & Pande, 2013).
Molecular Structure Analysis
The molecular structure of benzofuran and pyrazole derivatives has been extensively analyzed due to their biological relevance and synthetic versatility. The review by Rossi et al. (2014) on the palladium-catalyzed direct C–H arylation of heteroarenes highlights the structural diversity achievable through such synthetic methodologies, offering insights into the compound's complex molecular architecture (Rossi, Bellina, Lessi, Manzini, & Perego, 2014).
Chemical Reactions and Properties
The reactivity and application in heterocyclic and dyes synthesis as outlined by Gomaa and Ali (2020) present a broad spectrum of chemical reactions pertinent to the pyrazole and benzofuran cores of the compound. This includes the formation of pyrazolo-imidazoles and thiazoles, showcasing the compound's reactivity and potential for creating diverse heterocyclic compounds (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of such complex molecules are directly influenced by their molecular structure, which impacts solubility, stability, and reactivity. The synthesis and properties of amino acids and peptides containing tetrazolyl moieties reviewed by Popova and Trifonov (2015) provide a comparative perspective on how specific functional groups within the compound could influence its physical properties, indicating high metabolic stability and the ability to penetrate biological membranes (Popova & Trifonov, 2015).
Chemical Properties Analysis
The compound's chemical properties can be extrapolated from the general behaviors of benzofuran and pyrazole derivatives. The antimicrobial and antioxidant activities of tetra substituted pyrazolines, as discussed by Govindaraju et al. (2012), provide a glimpse into the potential chemical properties of the compound, highlighting its biological relevance and reactivity toward developing pharmacological agents (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(10-13-9-15(20-19-13)11-5-6-11)16(18(22)23)14-4-2-3-12-7-8-24-17(12)14/h2-4,9,11,16H,5-8,10H2,1H3,(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWRYONIQOBULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(C3=CC=CC4=C3OCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5620461.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide](/img/structure/B5620467.png)
![(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5620472.png)

![N-({1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5620481.png)
![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)

![4-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5620500.png)
![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)
![3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5620513.png)
![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)
![4-{[(4-chlorophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5620533.png)
![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5620546.png)